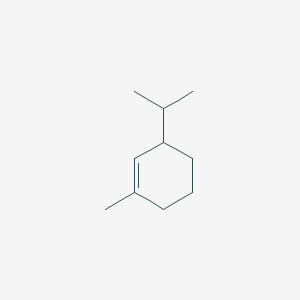

m-Menth-1-ene

Description

Contextualization within Monoterpene Chemistry Research

Monoterpenes are a class of organic compounds with the molecular formula C₁₀H₁₈, formally derived from two isoprene (B109036) units. tum.de They form a vast and diverse family of natural products. The structural backbone of m-Menth-1-ene is m-menthane, where a methyl group and an isopropyl group are attached to a cyclohexane (B81311) ring at positions 1 and 3, respectively. This substitution pattern distinguishes it from the more common p-menthane (B155814) (1,4-substitution) and the rarer o-menthane (1,2-substitution).

This compound, also known by its IUPAC name 1-methyl-3-(1-methylethyl)cyclohexene, is one of several possible isomers of m-menthene, differing by the position of the endocyclic double bond. nih.gov Its chemical identity and fundamental properties are well-defined, providing a basis for its study in more complex chemical systems.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈ | nih.gov |

| IUPAC Name | 1-methyl-3-(1-methylethyl)cyclohexene | nih.gov |

| Molar Mass | 138.25 g/mol | nih.gov |

| CAS Number | 13828-31-4 | nih.gov |

Historical Development of this compound Investigations

The investigation of this compound is intrinsically linked to the broader industrial and academic efforts to synthesize high-value terpenoids, such as menthol (B31143), from various chemical feedstocks. Historically, two major pathways have established the relevance of the m-menthane skeleton.

One significant route involves the industrial synthesis of thymol (B1683141) and subsequently menthol, which often starts from m-cresol. nih.govlibretexts.orgresearchgate.net This process, utilized by companies like Symrise, involves the alkylation of m-cresol, which already possesses the characteristic 1,3- (or meta-) substitution pattern that defines the m-menthane framework. nih.govlibretexts.org Hydrogenation of the resulting thymol yields a mixture of menthol isomers. libretexts.org While this pathway does not necessarily isolate this compound as a discrete intermediate, it cemented the industrial importance of manipulating the m-menthane core for producing valuable aroma chemicals.

A more direct line of investigation stems from the chemical transformation of other terpenes, particularly (+)-3-carene, a bicyclic monoterpene available from the distillation of crude sulfate (B86663) turpentine (B1165885), a byproduct of the paper industry. nih.govleffingwell.com Research into the acid-catalyzed isomerization of 3-carene (B45970) has shown it to be a viable pathway for producing a mixture of monocyclic menthene isomers, including various m-menthenes. nih.gov This approach is part of a long-standing effort to valorize abundant, renewable feedstocks like turpentine for the synthesis of commercially important chemicals.

Current Research Frontiers and Scholarly Significance of this compound

The contemporary scholarly significance of this compound is primarily as a key intermediate in the development of sustainable chemical processes. Current research frontiers are focused on the selective catalytic isomerization of renewable feedstocks like 3-carene to produce precursors for compounds such as (-)-menthol. nih.gov In this context, m-menthene isomers, including this compound, are often co-products alongside the more commercially desired p-menthene isomers.

A central challenge in this field is the development of highly selective catalysts that can control the complex reaction network involved in the rearrangement of the carene skeleton. Zeolites and ion-exchange resins have been investigated for the isomerization of carane (B1198266) derivatives (the hydrogenated form of carene), which yields a mixture of both p-menthene and m-menthene isomers. nih.gov For instance, one study on the isomerization of carane over various catalysts documented the formation of a complex product mixture that included several m-menthene isomers. nih.gov

The distribution of these isomers is highly dependent on the catalyst and reaction conditions. Understanding the mechanisms that lead to the formation of m-menthenes is crucial for optimizing the yield of the target p-menthene products. This research is significant as it aims to create more efficient and sustainable synthesis routes to essential aroma chemicals, reducing reliance on petrochemical sources. nih.gov The presence of this compound and its isomers in these reaction pathways drives further investigation into catalyst design and reaction engineering to achieve greater control over product selectivity.

| Isomer Group | Specific Compound | Relative Ratio | Reference |

|---|---|---|---|

| p-Menthenes | p-3-Menthene | ~89 | nih.gov |

| p-4(8)-Menthene | ~11 | nih.gov | |

| m-Menthenes | m-2-Menthene | ~28 | nih.gov |

| m-3-Menthene | ~57 | nih.gov | |

| m-3(8)-Menthene | ~15 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

13828-31-4 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

1-methyl-3-propan-2-ylcyclohexene |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h7-8,10H,4-6H2,1-3H3 |

InChI Key |

MLMLOMRVLOMMDG-UHFFFAOYSA-N |

SMILES |

CC1=CC(CCC1)C(C)C |

Canonical SMILES |

CC1=CC(CCC1)C(C)C |

Other CAS No. |

13828-31-4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for M Menth 1 Ene and Its Derivatives

Chemo-selective and Stereo-selective Synthetic Routes

The chemo- and stereo-selective synthesis of m-Menth-1-ene often relies on the transformation of readily available monoterpene feedstocks or the cyclization of acyclic precursors under controlled conditions.

Conversion Strategies from Precursor Monoterpenes

A viable strategy for synthesizing m-menthene derivatives involves the use of bicyclic monoterpenes, such as 3-carene (B45970), which can be sourced from crude sulfate (B86663) turpentine (B1165885). nih.gov This approach requires a skeletal rearrangement to form the desired monocyclic m-menthane framework.

The key step in converting 3-carene to an m-menthene is a regioselective acid-catalyzed isomerization. This transformation proceeds via an intermediate, carane (B1198266), which is first produced by the hydrogenation of 3-carene. The subsequent isomerization of the carane structure, which involves the opening of the cyclopropane (B1198618) ring, can be directed to yield a mixture of menthenes, including the desired m-menthene isomers. nih.gov The control of regioselectivity in this step is critical and is highly dependent on the catalyst and reaction conditions chosen. This process effectively functionalizes the 3-carene skeleton by rearranging it into the thermodynamically accessible menthene isomers.

Intramolecular Cyclization Reactions in m-Menthene Derivatives

Intramolecular cyclization is a foundational strategy in the synthesis of many monoterpenes. For instance, the acid-catalyzed cyclization of the acyclic monoterpene aldehyde, citronellal, is a well-established industrial process. However, this reaction overwhelmingly favors the formation of p-menthane (B155814) derivatives, such as isopulegol, which is a precursor to menthol (B31143). abo.fi Specific, high-yield intramolecular cyclization routes that lead directly to the m-menthane skeleton are not as prominently documented in scientific literature, reflecting the thermodynamic preference for the formation of para-isomers from common acyclic precursors under typical cyclization conditions.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of this compound. Both acid and metal catalysts play crucial roles in the key transformation steps, from skeletal rearrangements to selective bond saturation.

Acid-Catalyzed Transformations

Acid catalysis is instrumental in the isomerization of carane to produce m-menthene. Following the hydrogenation of 3-carene to carane, the product is subjected to heterogeneous acidic catalysts to induce the ring-opening of the cyclopropane moiety and subsequent rearrangement. nih.gov Various solid acid catalysts can be employed to facilitate this transformation, with the reaction temperature being a critical parameter to control the product distribution between m-menthene, p-menthene, and other isomers.

Table 1: Acid-Catalyzed Isomerization of Carane This table is based on findings from the isomerization of carane, a precursor to menthenes.

| Catalyst | Temperature (°C) | Key Products |

|---|---|---|

| Acidic Catalyst | Not Specified | Mixture of m- and p-menthenes |

Data derived from research on the transformation of 3-carene via carane to menthol isomers. nih.gov

Metal-Catalyzed Hydrogenation and Disproportionation

Metal-catalyzed reactions are essential for both the preparation of precursors and the potential generation of menthenes through disproportionation.

Hydrogenation: The synthesis of m-menthene from 3-carene first requires a selective hydrogenation step to produce carane. This is typically achieved using heterogeneous catalysts containing noble or transition metals. The choice of catalyst can influence the stereoselectivity of the resulting carane, which can impact the subsequent isomerization step. nih.gov Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on alumina (B75360) (Rh/Al₂O₃) have been shown to be effective for this initial hydrogenation. nih.gov

Table 2: Heterogeneous Catalytic Hydrogenation of 3-Carene This table outlines the results for the hydrogenation of 3-carene to carane, the intermediate precursor for acid-catalyzed conversion to m-menthene.

| Catalyst | Stereoselectivity (Sstereo %) |

|---|---|

| Pd/C | 84 |

| Rh/Al₂O₃ | 77-81 |

| Pt/C | 77-81 |

Data derived from research on the hydrogenation of 3-carene. nih.gov

Disproportionation: The disproportionation of monoterpenes over a hydrogenation catalyst is a known method for producing menthenes. In this type of reaction, a menthadiene can be converted into a mixture of the corresponding menthene, menthane, and cymene. For example, the partial disproportionation of conjugated p-menthadienes using a nickel catalyst can yield 3-p-menthene. google.com By analogy, a similar process could theoretically be applied to a suitable m-menthadiene precursor. Under heating with a hydrogenation catalyst, the m-menthadiene would undergo simultaneous hydrogenation and dehydrogenation to yield a mixture containing m-menthene, m-menthane, and m-cymene.

Biosynthetic Pathways and Enzymatic Synthesis

The biological production of this compound, like other monoterpenes, is rooted in the intricate network of isoprenoid biosynthesis. This section details the fundamental metabolic pathways that supply the necessary precursors, the pivotal enzymes that catalyze the formation and diversification of monoterpene skeletons, and the bioengineering strategies being developed to harness these natural processes for targeted production.

Elucidation of Monoterpenoid Biosynthetic Networks

All terpenoids, including monoterpenes, originate from the five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). academicjournals.org In plants, these precursors are synthesized through two distinct and spatially separated pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. biorxiv.orgyoutube.com

The MEP pathway is primarily responsible for providing the IPP and DMAPP for monoterpene (C10), diterpene (C20), and tetraterpene (C40) biosynthesis. biorxiv.orgyoutube.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. academicjournals.org The key steps and enzymes of this plastid-localized network are critical for supplying the foundational units for monoterpenoid synthesis. nih.gov Although some crosstalk between the MVA and MEP pathways can occur, the MEP pathway is considered the principal source for monoterpene precursors in specialized plant tissues like the glandular trichomes of Mentha species. biorxiv.orgmdpi.compnas.org

The universal precursor for all monoterpenes, geranyl diphosphate (GPP), is formed in the plastids through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. nih.gov This reaction represents the first committed step in the biosynthesis of C10 isoprenoids and channels the carbon flux from the central MEP pathway specifically toward the vast array of monoterpenes. nih.gov

Table 1: Key Enzymatic Steps of the Methylerythritol Phosphate (MEP) Pathway. This table outlines the sequential conversion of primary metabolites into the universal C5 isoprenoid precursors, IPP and DMAPP. academicjournals.org

Role of Terpene Synthases and Prenyltransferases in this compound Formation

The generation of specific monoterpene structures from the common GPP precursor is governed by two critical classes of enzymes: prenyltransferases and terpene synthases (TPSs). nih.govnih.gov

Prenyltransferases: The key enzyme in this class for monoterpene synthesis is Geranyl Diphosphate Synthase (GPPS). GPPS is a short-chain prenyltransferase that catalyzes the formation of GPP from IPP and DMAPP. nih.govnih.gov This step is crucial as it directs the isoprenoid flux toward the C10 pathway, effectively serving as a metabolic gatekeeper for monoterpene production. nih.govnih.gov

Terpene Synthases (TPSs): These enzymes are responsible for the remarkable diversity of monoterpene skeletons. sci-hub.senih.gov A TPS catalyzes the conversion of the linear GPP substrate into various cyclic or acyclic structures through a series of complex carbocation-driven reactions. nih.govfrontiersin.org The process typically involves the ionization of the diphosphate group from GPP, the formation of a reactive geranyl cation, subsequent cyclization and rearrangement cascades, and termination by deprotonation or reaction with water. nih.gov

The formation of a specific menthane isomer is dictated entirely by the regio- and stereochemical control exerted by the active site of a particular TPS. For instance, the well-studied (-)-limonene (B1674923) synthase from Mentha species cyclizes GPP to form the p-menthane skeleton of limonene (B3431351). nih.govthieme-connect.com However, the biosynthesis of this compound requires a different cyclization pattern to establish the characteristic 1,3-substitution of the methyl and isopropyl groups on the cyclohexene (B86901) ring. While numerous synthases producing p-menthane structures have been identified, a native, dedicated this compound synthase has not been characterized. Its formation would necessitate a TPS capable of guiding the cyclization of the geranyl cation into a specific m-menthane carbocation intermediate before termination.

Table 2: Key Enzymes in the Final Stages of Monoterpene Biosynthesis. This table summarizes the functions of the primary enzyme classes responsible for synthesizing the universal precursor and diversifying it into specific monoterpene structures.

Genetic and Metabolic Engineering for this compound Production

Metabolic engineering offers a powerful platform for the overproduction of high-value monoterpenes in both plants and microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.govmdpi.com These strategies aim to optimize the carbon flux toward a target molecule by manipulating the underlying biosynthetic pathways. frontiersin.org

Key strategies for enhancing monoterpene production include:

Enhancing Pathway-Specific Enzymes: Overexpressing a target terpene synthase, often in conjunction with a GPPS, can effectively pull the metabolic flux from the precursor pool toward the desired monoterpene. frontiersin.org

Down-regulating Competing Pathways: Using gene silencing techniques like RNA interference (RNAi) to suppress the expression of enzymes that divert GPP or other precursors into competing pathways can increase the availability of substrate for the target synthase. mdpi.comnih.gov For example, down-regulating the native limonene synthase in spearmint has been explored to free up GPP for heterologous monoterpene production. mdpi.com

Protein and Enzyme Engineering: Modifying the catalytic sites of existing enzymes can alter their product profiles. nih.gov Engineering the farnesyl diphosphate synthase (FPPS) in yeast has been shown to increase the availability of GPP for monoterpene synthesis. researchgate.netresearchgate.net The production of a rare compound like this compound via biosynthesis would likely depend on the discovery of a novel TPS or the rational engineering of an existing TPS to favor the formation of the m-menthane carbocation.

These engineering approaches transform organisms into cellular factories, providing a sustainable and scalable alternative to chemical synthesis for producing valuable monoterpenoids. nih.gov

Table 3: Summary of Genetic and Metabolic Engineering Strategies for Monoterpene Production. This table details common approaches used to enhance the biosynthetic output of specific monoterpenoids in engineered biological systems. mdpi.comnih.govmdpi.com

Reaction Mechanisms and Chemical Reactivity of M Menth 1 Ene

Mechanistic Studies of Addition Reactions to the Olefinic Bond

The double bond in m-Menth-1-ene is a site of high electron density, making it susceptible to attack by electrophiles. This reactivity is the basis for a variety of addition reactions.

Electrophilic addition reactions to alkenes like this compound are common and proceed through the formation of a carbocation intermediate. rutgers.edulibretexts.org The π electrons of the double bond act as a nucleophile, attacking an electrophile. rutgers.educhemistrysteps.com This initial attack breaks the π bond and forms a new sigma bond, resulting in a positively charged carbocation. rutgers.edu This intermediate is then attacked by a nucleophile to yield the final addition product. rutgers.edu

The regioselectivity of these additions often follows Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms. chemguide.co.uk This is because this pathway leads to the formation of a more stable carbocation intermediate. chemguide.co.uk The rate of reaction with hydrogen halides follows the order HI > HBr > HCl, corresponding to the decreasing strength of the hydrogen-halogen bond. chemguide.co.uk

For instance, the reaction of alkenes with hydrogen halides (HBr, HCl, HI) is a classic example of electrophilic addition. libretexts.orgchemistrysteps.com The reaction is initiated by the attack of the alkene's π electrons on the hydrogen of the hydrogen halide. libretexts.org This forms a carbocation and a halide anion. The halide anion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. libretexts.org

While less common for simple alkenes, nucleophilic additions can occur, particularly in conjugated systems or when the double bond is activated by electron-withdrawing groups. In the context of α,β-unsaturated aldehydes and ketones, which share some structural similarities with substituted alkenes, conjugate nucleophilic addition (or 1,4-addition) is a significant reaction pathway. libretexts.org In this reaction, a nucleophile adds to the β-carbon of the conjugated system, leading to the formation of an enolate intermediate which is then protonated. libretexts.org While this compound itself is not an α,β-unsaturated carbonyl, this type of reactivity highlights how the electronic environment of the double bond dictates its susceptibility to nucleophilic attack. Generally, nucleophilic attack on an isolated double bond is not favored unless the nucleophile is extremely strong or the double bond is part of a strained ring system.

Isomerization and Rearrangement Pathways

Acid-catalyzed reactions of terpenes like those related to this compound can lead to a variety of isomerization and rearrangement products. For example, under acidic conditions, carbocation intermediates can undergo rearrangements to form more stable carbocations, leading to skeletal changes or shifts in the position of the double bond. In related systems like p-menth-1-ene, acid catalysis can promote isomerization, leading to the formation of other terpene isomers. Similarly, the isomerization of limonene (B3431351), a closely related isomer of this compound, can lead to the formation of p-menth-1-ene and p-menth-3-ene (B1215651). acs.org The isomerization of cis-isomers to their more stable trans-counterparts can also be achieved, for instance, through treatment with sodium methoxide (B1231860) in methanol. acs.org

Photochemical isomerization is another pathway for rearranging cyclic alkenes. Irradiation with visible light in the presence of a photocatalyst can lead to the formation of a high-energy trans-isomer from the more stable cis-isomer. acs.org This strained trans-isomer is highly reactive and can undergo various reactions, including protonation to form a carbenium ion, which can then react with nucleophiles or undergo elimination. acs.org

Oxidation and Reduction Chemistry

The double bond and the allylic positions of this compound are susceptible to both oxidation and reduction reactions, leading to a variety of functionalized derivatives.

Epoxidation of the double bond in this compound and its isomers is a key transformation. The reaction of p-menth-1-ene with perbenzoic acid yields a mixture of cis- and trans-epoxides. rsc.org The resulting epoxides are versatile intermediates that can undergo ring-opening reactions under both acidic and basic conditions. libretexts.org

Acid-catalyzed ring opening of epoxides typically proceeds via an SN1-like mechanism, where the nucleophile attacks the more substituted carbon atom. libretexts.org In contrast, base-catalyzed ring opening follows an SN2 mechanism, with the nucleophile attacking the less substituted carbon. libretexts.org For example, the reduction of p-menth-1-ene epoxides with lithium aluminum hydride (LiAlH4) shows that the trans-epoxide reacts faster than the cis-epoxide, which can be explained by the preferred conformations and the principle of diaxial ring opening. rsc.orgperfumerflavorist.com The hydrolysis of epoxides under acidic or basic conditions leads to the formation of 1,2-diols with a trans configuration. libretexts.org

Molybdenum-based catalysts have been shown to be effective for the epoxidation of olefins like limonene, a close isomer, yielding mono- and diepoxide products. mdpi.com

The selective reduction of the double bond in menthene derivatives is a crucial step in the synthesis of various valuable compounds, such as menthol (B31143). Catalytic hydrogenation is a common method for this transformation. For example, the selective catalytic reduction of (+)-limonene can yield (+)-1-menthene. libretexts.org The choice of catalyst and reaction conditions is critical to achieve high selectivity. For instance, hydrogenation of a related compound, racemic α-substituted ketones, using chiral ruthenium catalysts can proceed via dynamic kinetic resolution to afford chiral products. rsc.org

In some cases, the reduction of one functional group in the presence of another is desired. For example, the selective reduction of an acetyl group in the presence of a ketone can be achieved using lithium tri-tert-butoxyaluminum hydride. rsc.org The reduction of p-cymene (B1678584), an aromatic precursor, can lead to p-menth-1-ene under the action of hexaminecalcium. perfumerflavorist.com

Derivatization and Functional Group Interconversion Reactions

The chemical reactivity of this compound, or 1-Methyl-3-(1-methylethyl)cyclohexene, is primarily dictated by its trisubstituted endocyclic double bond. This functional group is the principal site for derivatization and interconversion reactions, including additions, oxidations, and hydrogenations. While specific literature on this compound is not extensive, its reactivity can be inferred from studies on its isomers and related terpenes. The o- and m-menthanes are noted to be much rarer than their p-isomers. foodb.cacontaminantdb.cahmdb.ca

Key reactions involving the double bond include hydrogenation, hydrolysis, and oxidation. evitachem.com Hydrogenation over catalysts like Palladium on carbon (Pd/C) is expected to saturate the double bond, converting this compound into m-menthane. This is analogous to the hydrogenation of p-menth-1-ene to p-menthane (B155814). chemicalbook.com

Oxidative cleavage of the double bond, for instance with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), would be expected to break the cyclohexene (B86901) ring. Based on the oxidation of its isomer, p-menth-1-ene, which yields acetic acid and γ-isopropylglutaric acid, a similar ring-opening and formation of dicarboxylic acids would be anticipated for this compound. perfumerflavorist.com Milder oxidation, such as epoxidation, would form this compound oxide, a reactive intermediate suitable for further synthesis, similar to the formation of p-Menth-1-ene oxide. perfumerflavorist.comnist.gov Furthermore, allylic oxidation at the carbon atoms adjacent to the double bond can occur. For example, oxidation of p-menth-3-ene with selenium dioxide selectively attacks the active methylene (B1212753) group to yield a mixture of allylic acetates, alcohols, and ketones. oup.com

Addition reactions represent a major pathway for the derivatization of this compound. The addition of thiols to unsaturated hydrocarbons like terpenes is a well-documented process. allenpress.com Studies on sylvestrene, a closely related m-menthadiene, show that it readily reacts with thiols like thiophenol. allenpress.com The addition occurs across one of the double bonds, demonstrating a method for introducing sulfur-containing functional groups. allenpress.com

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Expected Product(s) | Notes |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | m-Menthane | Saturation of the endocyclic double bond. Analogous to the hydrogenation of p-menth-1-ene. |

| Oxidative Cleavage | KMnO₄ | Dicarboxylic acids | Ring-opening reaction. Based on the oxidation of p-menth-1-ene. perfumerflavorist.com |

| Epoxidation | mCPBA or similar | This compound oxide | Formation of a reactive epoxide intermediate. perfumerflavorist.comnist.gov |

| Allylic Oxidation | SeO₂ | Allylic alcohols, ketones, acetates | Oxidation at the carbon adjacent to the double bond. Based on reactivity of p-menth-3-ene. oup.com |

| Thiol Addition | R-SH (e.g., Thiophenol) | Thioether adduct | Addition across the double bond, often proceeding via a radical mechanism. Based on reactions of sylvestrene. allenpress.com |

Radical and Mechanochemical Reaction Mechanisms

Radical Reaction Mechanisms

Free radical reactions provide an alternative pathway for the functionalization of this compound, distinct from ionic mechanisms. These reactions are typically initiated by light (UV), heat, or a radical initiator (e.g., peroxides) and proceed through a chain reaction involving initiation, propagation, and termination steps. masterorganicchemistry.comsavemyexams.com

A key example of a radical reaction applicable to the m-menthane framework is the addition of thiols to olefins. allenpress.com The addition of thiophenol to sylvestrene, for instance, is catalyzed by sunlight and inhibited by radical scavengers, which strongly suggests a free-radical chain-reaction mechanism. allenpress.com In this process, a thiyl radical (RS•) adds to the double bond of this compound, generating a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical to continue the chain (propagation). allenpress.com

The generation of terpenes themselves can also involve radical intermediates. For example, the decomposition of (–)-pinene hydroperoxide with sodium methylate produces (–)-p-menth-1-ene through a proposed radical pathway. perfumerflavorist.com This underscores the relevance of radical chemistry in the synthesis and transformation of this class of compounds. The indole (B1671886) moiety of molecules like melatonin (B1676174) is a reactive center for interactions with oxidants due to its high resonance stability and low activation energy barrier towards free radical reactions. nih.gov

Mechanochemical Reaction Mechanisms

Mechanochemistry is an emerging field in which mechanical energy, typically from ball milling or grinding, is used to drive chemical reactions. acs.org This technique often offers greener, more efficient synthetic routes by reducing or eliminating the need for bulk solvents and high-temperature conditions. researchgate.netschenautomacao.com.bracs.org

While specific studies detailing the mechanochemical reactions of this compound are limited, research on other terpenes demonstrates the potential of this approach. For example, mechanochemistry has been successfully employed for the synthesis of aromatics from biomass-derived terpenes. schenautomacao.com.br In one study, the Diels-Alder reaction between isoprene (B109036) and maleimides, followed by an aromatization step, was performed in a mixer mill, achieving higher yields and requiring less purification than the equivalent solution-based protocol. schenautomacao.com.br Mechanochemical methods have also been used to synthesize various organic molecules, including multicomponent reactions to form complex heterocyclic systems like 4H-pyrans. rsc.org

Given the known reactivity of terpenes, it is plausible that this compound could undergo various mechanochemical transformations, such as additions, isomerizations, or polymerizations. The application of mechanochemistry to terpenes like limonene (a p-menthadiene) has been explored, suggesting that its isomer, this compound, could be a viable substrate for future research in this sustainable synthetic area.

Advanced Analytical and Spectroscopic Characterization of M Menth 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like m-Menth-1-ene. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for the mapping of the molecular structure.

High-Resolution 1H and 13C NMR Investigations

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental techniques for determining the carbon-hydrogen framework of this compound. While specific experimental spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure and general NMR principles. oregonstate.edusigmaaldrich.com

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct proton environments. The olefinic proton (H2) on the carbon-carbon double bond would appear in the downfield region, typically between 5.0 and 5.5 ppm. The methyl group attached to the double bond (C1-CH₃) would produce a singlet at approximately 1.6-1.8 ppm. The isopropyl group would show a doublet for the two equivalent methyl groups and a septet for the single CH proton. The remaining methylene (B1212753) (CH₂) and methine (CH) protons on the cyclohexene (B86901) ring would produce complex, overlapping multiplets in the upfield region (approximately 1.2-2.5 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals would be expected. The two sp² hybridized carbons of the double bond (C1 and C2) would have signals in the downfield region, typically between 120 and 140 ppm. The sp³ hybridized carbons of the cyclohexene ring, the methyl group, and the isopropyl group would appear in the upfield region of the spectrum.

A summary of predicted NMR spectral features for this compound is presented below.

| Predicted ¹H NMR Data for this compound | |

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Olefinic H (on C2) | ~5.4 |

| Ring CH (on C3) | ~2.2 |

| Ring CH₂ | 1.2 - 2.1 (complex multiplets) |

| Isopropyl CH | ~2.3 (septet) |

| C1-CH₃ | ~1.7 (singlet) |

| Isopropyl (CH₃)₂ | ~0.9 (doublet) |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (quaternary, olefinic) | 130 - 135 |

| C2 (CH, olefinic) | 120 - 125 |

| C3 (CH, allylic) | 35 - 45 |

| Ring CH₂ | 20 - 35 |

| Isopropyl CH | 30 - 40 |

| C1-CH₃ | 20 - 25 |

| Isopropyl (CH₃)₂ | ~21 |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity of this compound, two-dimensional (2D) NMR experiments are employed. These techniques spread spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. creative-biostructure.comsdsu.educam.ac.ukwikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the olefinic proton (H2) to the allylic proton (H3), and trace the coupling network throughout the cyclohexene ring and the isopropyl group. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). creative-biostructure.comwikipedia.org HSQC is crucial for assigning each carbon signal by linking it to its known proton signal. For example, the olefinic proton signal at ~5.4 ppm would show a cross-peak to the olefinic carbon signal at ~120-125 ppm.

Quantitative NMR Applications

Quantitative NMR (qNMR) is a powerful method for determining the purity or concentration of a substance without the need for identical reference standards for each analyte. emerypharma.comnanalysis.com The signal intensity (integral) of an NMR peak is directly proportional to the number of corresponding nuclei. emerypharma.com

To determine the purity of a this compound sample, a known mass of the sample would be dissolved with a known mass of a high-purity, stable internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) in a deuterated solvent. acs.orgyoutube.com By comparing the integral of a well-resolved signal of this compound (e.g., the olefinic proton) with the integral of a known signal from the internal standard, the absolute purity of the this compound sample can be calculated using a standard formula. emerypharma.com Critical experimental parameters, such as ensuring a long relaxation delay (at least 5 times the longest T1 relaxation time), must be carefully controlled to ensure accurate and reproducible results. nanalysis.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. azom.comleco.co.th This technique is ideal for analyzing volatile compounds like this compound, especially within complex mixtures like essential oils. The sample is first separated based on its boiling point and polarity on a GC column, and each separated component then enters the mass spectrometer for detection. leco.co.th

The mass spectrum of this compound (C₁₀H₁₈) would show a molecular ion (M⁺) peak at an m/z corresponding to its molecular weight (138 g/mol ). nih.gov Electron ionization, the most common method used in GC-MS, imparts significant energy to the molecule, causing it to break apart into characteristic fragment ions. orgchemboulder.com The resulting fragmentation pattern serves as a "fingerprint" for the molecule. For this compound, expected fragmentation would include:

Loss of a methyl group (-CH₃): Resulting in a fragment at m/z 123.

Loss of an isopropyl group (-C₃H₇): A very common fragmentation for this structure, leading to a prominent peak at m/z 95.

Retro-Diels-Alder reaction: A characteristic fragmentation pathway for cyclohexene derivatives, which would split the ring and produce distinct fragments.

These fragmentation patterns can be compared against spectral libraries, such as those from the National Institute of Standards and Technology (NIST), for confident identification. nist.govcaymanchem.com

| Anticipated GC-MS Fragmentation for this compound | |

| m/z Value | Possible Fragment Identity |

| 138 | [C₁₀H₁₈]⁺ (Molecular Ion, M⁺) |

| 123 | [M - CH₃]⁺ |

| 95 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| Various < 95 | Further fragmentation of the ring and side chains |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). fossiliontech.com This precision allows for the determination of a compound's elemental formula.

The molecular formula of this compound is C₁₀H₁₈. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the theoretical exact mass of the this compound molecular ion can be calculated. sisweb.com

Calculated Exact Mass of C₁₀H₁₈: (10 * 12.000000) + (18 * 1.007825) = 138.14085 Da

An HRMS measurement confirming this exact mass would provide unambiguous evidence for the elemental composition C₁₀H₁₈, distinguishing this compound from other compounds that have the same nominal mass of 138 but a different elemental formula (e.g., C₉H₁₄O). fossiliontech.com This technique is particularly valuable when analyzing unknown compounds or verifying the synthesis of a target molecule. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization mass spectrometry technique that is particularly effective for analyzing large, polar, and thermally fragile biomolecules such as proteins and peptides. idc-online.com The process involves creating a fine spray of a sample solution from a capillary tube under a strong electric field. This generates charged droplets that, upon solvent evaporation, yield gas-phase ions of the analyte, often as protonated molecules [M+H]⁺ or other adducts. idc-online.comunh.edu

For a small, nonpolar hydrocarbon like this compound, ESI is not a conventional or suitable ionization method. The technique's reliance on forming ions in solution makes it ill-suited for analytes that lack polar functional groups capable of accepting or losing a proton or forming adducts. mdpi.com Hydrocarbons are typically analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with harder ionization methods such as Electron Impact (EI), which is more appropriate for volatile and nonpolar compounds. waters.comacs.org In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation, which provides a characteristic fragmentation pattern or "fingerprint" useful for structural identification. For instance, GC-MS analysis of the related isomer, p-menth-1-ene, shows a top mass-to-charge ratio (m/z) peak at 95, indicating a characteristic fragment. nih.gov While direct ESI-MS data for this compound is not prevalent in scientific literature due to these fundamental limitations, specialized ESI methods, sometimes involving dopants or specific solvent systems to promote ionization via adduction, could theoretically be explored, though they are not standard practice for this class of compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). It is a powerful non-destructive tool for identifying the functional groups present in a sample. rsdjournal.org For this compound, the key structural features are the cyclohexene ring, the trisubstituted double bond (C=C), an isopropyl group, and a methyl group.

As this compound is a hydrocarbon and lacks O-H or N-H bonds, it does not exhibit hydrogen bonding. Its FTIR spectrum is characterized by absorptions corresponding to C-H and C-C bond vibrations. The principal absorption bands expected for this compound are detailed in the table below, based on standard group frequencies and data for structurally similar compounds like p-menth-1-en-8-ol and p-menth-1-ene. nih.govspectrabase.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Alkene) | =C-H | 3100 - 3000 |

| C-H Stretch (Alkane) | -C-H (from CH₃, CH₂, CH) | 3000 - 2850 |

| C=C Stretch | C=C (trisubstituted) | ~1670 - 1640 |

| C-H Bend (Alkane) | CH₂, CH₃ | 1470 - 1430 and 1385 - 1375 |

| C-H Bend (Alkene) | =C-H out-of-plane | 900 - 675 |

The region between 1500 and 750 cm⁻¹ is known as the fingerprint region, where complex vibrational and skeletal modes create a unique pattern for each molecule, allowing for definitive identification when compared against a reference spectrum. mdpi.com

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. s-a-s.org It is particularly sensitive to nonpolar, symmetric bonds. For this compound, the C=C double bond, being relatively symmetric, is expected to produce a strong and sharp signal in the Raman spectrum, typically around 1650 cm⁻¹. s-a-s.org

Other characteristic Raman signals would include C-C stretching vibrations of the cyclohexane (B81311) ring and the isopropyl group, as well as various C-H stretching and bending modes. geochemsoc.org The ring-breathing vibrations of the cyclohexane moiety, often observed between 700 and 1000 cm⁻¹, can also be diagnostic. geochemsoc.org In studies of cyclic hydrocarbons, Raman spectroscopy is valuable for analyzing cyclic conjugation and ring strain, providing insights into the molecule's structural stability. rsc.org Combining experimental Raman data with computational simulations, such as those using Density Functional Theory (DFT), allows for precise assignment of vibrational modes, resolving potential ambiguities. acs.org

Electronic Spectroscopy (UV-Vis and Circular Dichroism)

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques are used to study unsaturated systems and to analyze the stereochemistry of chiral molecules.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum. pearson.com This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The utility of UV-Vis spectroscopy for a particular compound depends on the presence of chromophores—parts of a molecule that absorb light.

This compound contains a single, isolated carbon-carbon double bond within its cyclohexene ring. Isolated alkene chromophores typically undergo a π → π* electronic transition. This transition is high in energy and results in an absorption maximum (λ_max) in the far-UV region, generally below 200 nm. jocpr.com Standard laboratory UV-Vis spectrophotometers typically operate in the 200-800 nm range. Consequently, this compound is expected to be essentially transparent, showing no significant absorption in the near-UV or visible range. Significant absorption at higher wavelengths (above 220 nm) typically requires conjugated systems (alternating single and double bonds) or the presence of heteroatoms with non-bonding electrons (n → π* transitions), neither of which are present in the this compound structure. pearson.comjocpr.com

This compound possesses a chiral center at the carbon atom bearing the isopropyl group (C3), meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-m-Menth-1-ene and (S)-m-Menth-1-ene. Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules. nih.govcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light.

Only chiral molecules are CD active. A pair of enantiomers will produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other). wikipedia.org This property makes CD spectroscopy an invaluable tool for:

Assigning Absolute Configuration: By comparing the experimental CD spectrum of an unknown sample to a known reference or to spectra predicted by quantum chemical calculations (like DFT), the absolute stereochemistry (R or S) can be determined. researchgate.netresearchgate.net

Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess.

While a specific CD spectrum for this compound is not widely published, the principles of the technique confirm its applicability. The electronic transitions of the C=C double bond chromophore, although occurring in the far-UV, would be perturbed by the chiral center, giving rise to a characteristic CD signal. This allows for the differentiation and quantitative analysis of the (R) and (S) enantiomers of this compound. jasco-global.comfrontiersin.org

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the analysis of this compound, enabling its separation from complex mixtures and the quantification of its enantiomers.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a primary method for assessing the purity of this compound and for its quantitative analysis in various matrices. derpharmachemica.com The technique separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

For the analysis of terpenes like this compound, a non-polar stationary phase such as DB-5 (5%-phenyl-methylpolysiloxane) is often employed. mdpi.comresearchgate.net The compound is identified by its retention time, which is the time it takes to travel through the chromatographic column, and its mass spectrum, which provides a unique fragmentation pattern. The purity can be determined by the area normalization method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. researchgate.net

Quantitative analysis can be performed using an internal standard method. mdpi.comresearchgate.net A known amount of a standard compound (the internal standard) is added to the sample containing this compound. mdpi.com The response factor, which is the ratio of the analyte's response to the internal standard's response, is determined using a standard solution of known concentration. This allows for the accurate calculation of the this compound concentration in the sample. In the analysis of related compounds, headspace solid-phase microextraction (HS-SPME) has been utilized as a sample preparation technique to extract and concentrate volatile compounds before GC-MS analysis. cirad.fr

Interactive Table: Typical GC and GC-MS parameters for terpene analysis.

| Parameter | Value |

|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5) mdpi.comresearchgate.net |

| Injector Temperature | 225-275 °C mdpi.commst.dk |

| Carrier Gas | Helium mdpi.commst.dk |

| Flow Rate | 1.0 - 1.3 mL/min derpharmachemica.commdpi.com |

| Oven Temperature Program | Typically starts at a low temperature (e.g., 40-60 °C) and ramps up to a higher temperature (e.g., 220-300 °C) mdpi.commst.dk |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) derpharmachemica.commdpi.com |

While this compound itself is volatile and well-suited for GC analysis, its non-volatile derivatives can be effectively analyzed using high-performance liquid chromatography (HPLC). Derivatization is a process where the analyte is chemically modified to produce a new compound with properties that are more suitable for a particular analytical technique. For instance, hydroxylated derivatives of terpenes have been analyzed using HPLC. koreascience.kr

Reversed-phase HPLC is a common mode used for the separation of such derivatives, often employing a C18 column. biomolther.orgresearchgate.net The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase. The composition of the mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. koreascience.kr Detection is often achieved using a photodiode array (PDA) detector or a mass spectrometer. biomolther.org

The derivatization of this compound to a non-volatile form can be useful for several reasons. It can improve the chromatographic resolution, enhance detection sensitivity, and allow for the analysis of the compound in complex matrices where direct GC analysis might be challenging.

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are crucial. Chiral chromatography is the primary technique used for this purpose. sigmaaldrich.comgcms.cz

This can be achieved using either chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). gcms.czencyclopedia.pub In both techniques, a chiral stationary phase (CSP) is used. sigmaaldrich.com The CSP interacts differently with each enantiomer, leading to different retention times and thus their separation. sigmaaldrich.com For GC, CSPs are often based on derivatized cyclodextrins. gcms.czresearchgate.net For HPLC, a wider variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. sigmaaldrich.comencyclopedia.pub

The enantiomeric purity, or enantiomeric excess (e.e.), of a sample of this compound can be determined by comparing the peak areas of the two enantiomers in the chromatogram. An alternative to using a chiral stationary phase is the use of a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. sigmaaldrich.commdpi.com

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwordpress.com This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral molecule. nih.gov

For a compound like this compound, which is a liquid at room temperature, obtaining a suitable single crystal for X-ray diffraction analysis can be challenging. One approach is to derivatize the molecule to create a solid derivative that crystallizes more readily. An X-ray structure determination of a derivative can confirm the molecular connectivity and stereochemistry. researchgate.net The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic structure of the molecule can be deduced. nih.govcreative-biostructure.com While direct X-ray crystallographic data for this compound is not readily found in the literature, this technique remains the definitive method for solid-state structure elucidation of its crystalline derivatives. researchgate.net

Stereochemical Investigations of M Menth 1 Ene

Enantioselective and Diastereoselective Synthetic Strategies

The controlled synthesis of specific stereoisomers of m-Menth-1-ene requires strategies that can selectively create the desired configuration at the C3 chiral center. Enantioselective synthesis aims to produce an excess of one enantiomer, while diastereoselective synthesis (relevant in reactions of this compound itself) aims to control the formation of new stereocenters relative to the existing one.

Key strategies applicable to the synthesis of chiral cyclic terpenes like this compound include:

Asymmetric Catalysis: This involves using a chiral catalyst to influence the stereochemical outcome of a reaction. For instance, an asymmetric hydrogenation of a suitable precursor, such as a menthatriene, could selectively produce one enantiomer of this compound. The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomeric product.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directing the stereochemistry of a subsequent reaction. researchhub.com After the desired stereocenter is created, the auxiliary is removed. For a potential synthesis of an this compound precursor, an achiral cyclohexenone could be reacted with a chiral auxiliary to form an enamine or imine, followed by a diastereoselective alkylation to introduce the isopropyl group. Subsequent removal of the auxiliary would yield a chiral precursor. researchhub.com

Substrate-Controlled Diastereoselection: In molecules that already contain a stereocenter, its steric and electronic properties can influence the outcome of subsequent reactions. For example, when this compound undergoes reactions like epoxidation or hydroboration, the existing chiral center at C3 will direct the attacking reagent to one of the two faces of the double bond, leading to the preferential formation of one diastereomer. The bulky isopropyl group typically blocks one face of the ring, forcing the reagent to approach from the opposite, less hindered side.

| Synthetic Strategy | Principle | Application to this compound Synthesis |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment, favoring one enantiomeric pathway. | Asymmetric hydrogenation of a prochiral precursor alkene. |

| Chiral Auxiliaries | A recoverable chiral molecule is attached to the substrate to direct a stereoselective reaction. researchhub.com | Diastereoselective introduction of the isopropyl group onto a cyclohexene (B86901) ring precursor. researchhub.com |

| Intramolecular Reactions | The geometry of the starting material dictates the stereochemistry of the product in cyclization reactions. | Intramolecular Alder-ene reactions of substituted 1,6-dienes can be highly diastereoselective, forming substituted cyclopentanes and cyclohexenes. nih.gov |

Chiral Resolution Methods

When an enantioselective synthesis is not employed, this compound is produced as a racemic mixture (an equal mix of R and S enantiomers). Chiral resolution is the process of separating these enantiomers.

Common methods for resolving racemic mixtures include:

Chromatographic Separation: This is the most prevalent method for separating enantiomers. mdpi.com It utilizes a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak), are often effective for this purpose. mdpi.com

Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes. An enzyme may selectively react with only one enantiomer in the racemic mixture, converting it into a different compound. The resulting mixture of the new compound and the unreacted enantiomer can then be separated by conventional methods like distillation or chromatography.

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. These differing solubilities allow them to be separated by fractional crystallization. Afterward, the resolving agent is chemically removed to yield the separated enantiomers.

| Resolution Method | Principle | Key Component |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral surface leads to separation. mdpi.com | Chiral Stationary Phase (CSP) |

| Membrane Separation | A membrane with chiral recognition sites selectively allows one enantiomer to pass through. | Enantioselective membrane |

| Enzymatic Resolution | An enzyme selectively catalyzes a reaction for one enantiomer. | Stereoselective enzyme |

| Diastereomeric Crystallization | Conversion of enantiomers into diastereomers, which have different physical properties and can be separated. | Chiral Resolving Agent |

Conformational Analysis and Dynamic Stereochemistry

The three-dimensional shape and flexibility of this compound are critical to its reactivity. The six-membered cyclohexene ring is not planar and adopts several conformations to minimize steric and torsional strain.

Ring Conformations: The most stable conformation for a substituted cyclohexene ring is the half-chair conformation. Other higher-energy conformations include the boat and twist-boat forms. In the half-chair form of this compound, four of the carbon atoms are roughly in a plane, while the other two are puckered out of the plane.

Substituent Positions: The methyl and isopropyl groups attached to the ring can occupy two main types of positions: pseudo-axial (pointing roughly perpendicular to the ring's plane) and pseudo-equatorial (pointing roughly outwards from the ring's perimeter). The bulky isopropyl group has a strong preference for the pseudo-equatorial position to minimize steric interactions (A-value strain) with the rest of the ring. The smaller methyl group is attached to an sp²-hybridized carbon of the double bond.

Dynamic Stereochemistry: The different conformations of this compound can interconvert through a process called ring flipping. However, the energy barrier for this process is significantly influenced by the substituents. The conformation with the isopropyl group in the pseudo-equatorial position is significantly lower in energy and therefore heavily favored at equilibrium. This conformational preference locks the molecule into a predominant shape, which in turn influences its chemical reactivity by making one face of the double bond more sterically accessible than the other. Studies on related monoterpenoids like menthol (B31143) and menthone have shown that the lowest energy state involves a cyclohexane (B81311) 'chair' configuration with bulky groups in equatorial positions. frontiersin.org

| Conformer | Relative Energy | Key Feature |

| Half-Chair (Isopropyl Pseudo-Equatorial) | Lowest | Minimizes steric strain from the bulky isopropyl group. |

| Half-Chair (Isopropyl Pseudo-Axial) | Higher | Significant steric strain between the axial isopropyl group and other ring atoms. |

| Boat / Twist-Boat | Highest | High torsional and steric strain; generally considered transition states. |

Determination of Absolute and Relative Configurations

Determining the precise three-dimensional arrangement of atoms in a chiral molecule is essential. For this compound, this involves establishing the absolute configuration (R or S) at the C3 stereocenter and the relative configuration (cis or trans) if other stereocenters were present.

Absolute Configuration: The absolute configuration of an enantiomer can be determined without ambiguity using several methods:

X-ray Crystallography: If a suitable single crystal of this compound or a derivative can be formed, X-ray diffraction provides a definitive map of the atomic positions, allowing for the direct assignment of the R/S configuration. mdpi.com

Chiroptical Methods: Techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of the molecule with polarized light. The resulting spectra can often be correlated to a specific absolute configuration by comparison with known compounds or theoretical calculations.

NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomers can be reacted with a chiral agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomers. researchgate.net These diastereomers will have distinct NMR spectra, and the differences in chemical shifts can be analyzed to deduce the absolute configuration of the original enantiomer. researchgate.net

Relative Configuration: While this compound itself only has one stereocenter, in its derivatives, determining the relative arrangement of substituents (e.g., cis/trans) is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this.

Nuclear Overhauser Effect (NOE): This NMR technique detects through-space interactions between protons that are close to each other. An NOE signal between protons on the isopropyl group and protons on the methyl group would indicate they are on the same side of the ring (cis).

Proton-Proton Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them. This information can be used to deduce the relative orientation of substituents and confirm the ring's conformation.

| Technique | Information Obtained | Principle |

| X-ray Crystallography | Absolute Configuration | Diffraction of X-rays by a single crystal provides a 3D electron density map. mdpi.com |

| NMR with Chiral Agents | Absolute Configuration | Formation of diastereomers with distinguishable NMR spectra. researchgate.net |

| Circular Dichroism (CD) | Absolute Configuration | Differential absorption of left and right circularly polarized light. |

| Nuclear Overhauser Effect (NOE) | Relative Configuration | Measures through-space proximity of nuclei. |

Impact of Stereoisomerism on Chemical Behavior

The stereochemistry of this compound has a profound impact on its chemical reactivity, particularly in reactions involving the carbon-carbon double bond. The two enantiomers, (R)- and (S)-m-menth-1-ene, will react identically with achiral reagents but may exhibit different reaction rates and products when reacting with other chiral molecules.

The most significant impact arises from diastereoselectivity , where the existing stereocenter directs the course of a reaction.

Steric Hindrance and Facial Selectivity: The conformationally locked half-chair structure, with its bulky pseudo-equatorial isopropyl group, creates two distinct faces of the double bond: a more sterically hindered face (the syn-face, on the same side as the isopropyl group) and a less hindered face (the anti-face).

Reaction Outcomes: Reagents will preferentially approach the double bond from the less hindered anti-face.

In an epoxidation reaction (e.g., with m-CPBA), the epoxide ring will form predominantly on the face opposite to the isopropyl group.

In a hydroboration-oxidation reaction, the boron atom will add to the less substituted carbon of the double bond, primarily from the less hindered face, leading to the formation of a specific diastereomeric alcohol after oxidation.

Kinetic Differences: The rate of reaction can be influenced by stereochemistry. One stereoisomer might react faster than another with a chiral reagent due to a more favorable, lower-energy transition state. This principle is the basis for kinetic resolution, a process where one enantiomer in a racemic mixture is reacted away faster than the other.

The stereochemical arrangement, therefore, not only defines the identity of the molecule but also dictates its chemical behavior by controlling the pathways of its reactions.

Computational Chemistry and Theoretical Modeling of M Menth 1 Ene

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are essential for understanding the fundamental electronic nature of m-Menth-1-ene, which dictates its stability, reactivity, and spectroscopic signatures. These methods can be broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to predict its vibrational modes.

For this compound, a typical DFT study would begin with geometry optimization using a hybrid functional like B3LYP in conjunction with a basis set such as 6-31G(d) or 6-311+G(d,p). mdpi.comnih.gov This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure. The optimization provides precise data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a vibrational frequency calculation is performed at the same level of theory. nih.gov This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C stretching, or ring puckering. These theoretical spectra can be compared with experimental data to validate the computational model. mdpi.com

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1=C2 | 1.34 Å |

| Bond Length | C1-C6 | 1.51 Å |

| Bond Length | C3-C(isopropyl) | 1.54 Å |

| Bond Angle | C6-C1-C2 | 121.5° |

| Bond Angle | C2-C3-C4 | 111.0° |

| Dihedral Angle | C6-C1-C2-C3 | -15.0° |

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3025 | =C-H Stretch | Medium |

| 2960 | -CH₃ Stretch (asymmetric) | Strong |

| 2870 | -CH₃ Stretch (symmetric) | Strong |

| 1675 | C=C Stretch | Medium |

| 1450 | -CH₂- Scissoring | Medium |

| 805 | =C-H Bend (out-of-plane) | Strong |

Ab initio, or "from the beginning," methods solve the Schrödinger equation without empirical parameters, offering a high level of theory. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT, albeit at a higher computational expense.

These methods are particularly useful for calculating fundamental electronic properties. elsevierpure.com For this compound, ab initio calculations can predict:

Ionization Potential: The energy required to remove an electron, which relates to the molecule's reactivity as an electron donor.

Electron Affinity: The energy released when an electron is added, indicating its ability to act as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally implies higher chemical reactivity. mdpi.com

Mulliken Atomic Charges: The partial charge distribution across the atoms, which helps identify nucleophilic and electrophilic sites within the molecule.

These properties are crucial for understanding the reactivity trends and electronic behavior of this compound in chemical reactions.

Computational methods are invaluable for predicting spectroscopic data, which aids in structure elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. github.io The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed with DFT functionals like mPW1PW91 or WP04 and large basis sets (e.g., 6-311+G(2d,p)). researchgate.net The process involves:

Performing a conformational search to identify all low-energy conformers of this compound.

Optimizing the geometry of each conformer.

Calculating the isotropic shielding constants for each nucleus in each conformer.

Averaging the shielding constants based on the Boltzmann population of each conformer.

Converting the averaged shielding constants to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).

The accuracy of these predictions can often rival experimental uncertainty, with mean absolute errors for ¹H shifts below 0.10 ppm. nih.govnih.gov

| Atom | Predicted ¹³C Shift | Attached Proton(s) | Predicted ¹H Shift |

|---|---|---|---|

| C1 | 134.5 | - | - |

| C2 | 121.0 | H2 | 5.40 |

| C3 | 41.2 | H3 | 2.10 |

| C4 | 31.5 | H4a, H4b | 1.75, 1.45 |

| C5 | 30.8 | H5a, H5b | 1.80, 1.30 |

| C6 | 26.4 | H6a, H6b | 1.95, 1.60 |

| C7 (Methyl on C1) | 23.3 | H7 | 1.65 |

| C8 (Isopropyl CH) | 32.1 | H8 | 1.85 |

| C9/C10 (Isopropyl CH₃) | 21.0 | H9/H10 | 0.90 |

Optical Rotation: Since this compound possesses a chiral center (at the C3 position), it exists as two enantiomers that rotate plane-polarized light. The specific optical rotation can be predicted computationally. This calculation is highly sensitive to the molecular conformation and typically requires averaging over several low-energy structures. Time-dependent DFT (TD-DFT) is often used for this purpose.

Molecular Dynamics and Conformation Search Algorithms

While quantum chemical calculations focus on static, minimum-energy structures, this compound is a flexible molecule that exists as an ensemble of interconverting conformations. Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time, providing a dynamic picture of its behavior. encyclopedia.pub

An MD simulation of this compound would involve:

Defining a force field (a set of parameters describing the potential energy of the system).

Placing the molecule in a simulation box, often with an explicit solvent like water or chloroform.

Solving Newton's equations of motion iteratively for each atom, generating a trajectory of atomic positions and velocities over time (typically nanoseconds to microseconds).

From the MD trajectory, one can analyze the conformational landscape, identifying the most populated conformations, the pathways for interconversion, and the flexibility of different parts of the molecule, such as the cyclohexene (B86901) ring and the isopropyl group. nih.gov

Complementary to MD, conformation search algorithms (like systematic searches or stochastic methods) are used to explore the potential energy surface and identify all stable, low-energy conformers. This is a critical first step for accurately calculating Boltzmann-averaged properties like NMR spectra. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. mdpi.com For this compound, this could involve studying reactions like acid-catalyzed isomerization, oxidation, or cycloadditions.

Reaction pathway analysis involves identifying the reactants, products, and any intermediates, as well as the transition states (TS) that connect them. matlantis.com A transition state is the highest energy point along a reaction coordinate. DFT calculations can be used to locate the geometry of a transition state and calculate its energy. acs.org The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For example, modeling the isomerization of this compound to a more stable menthene isomer would involve:

Optimizing the geometries of the reactant (this compound) and the product.

Locating the transition state structure connecting them using specialized algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN).

Confirming the transition state by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations provide a detailed molecular-level picture of how the reaction proceeds, which is often impossible to obtain from experiments alone. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net For a series of derivatives of this compound, a QSAR model could be developed to predict properties like insecticidal activity, antifungal activity, or reaction rates. nih.govresearchgate.net

The development of a QSAR model involves several steps:

Data Set: A collection of m-menthane derivatives with experimentally measured activity is required.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These can include:

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: The partition coefficient (log P).

Topological Descriptors: Indices that describe molecular connectivity and branching.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A successful QSAR model can identify the key molecular features that govern activity, providing valuable guidance for the design of new, more potent compounds. For monoterpenoids, studies have shown that descriptors related to electronic properties (e.g., Mulliken charges), hydrophobicity (log P), and molecular stability (total energy) are often crucial for predicting biological activity. researchgate.net

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | Dipole Moment | Molecular polarity |

| Steric | Molecular Volume | Overall size of the molecule |

| Hydrophobic | Log P | Lipophilicity/hydrophilicity balance |

| Topological | Wiener Index | Molecular branching |

| Quantum-Chemical | Total Energy | Molecular stability |

Environmental Fate and Degradation of M Menth 1 Ene

Photochemical Degradation in Atmospheric and Aquatic Environments

Photochemical degradation is a primary pathway for the removal of volatile monoterpenes from the environment, particularly in the atmosphere.

Atmospheric Degradation Once volatilized into the troposphere, m-Menth-1-ene is expected to be rapidly degraded by reactions with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). frontiersin.orgnih.gov The presence of a trisubstituted double bond in the this compound structure makes it highly susceptible to attack by these electrophilic species.

The dominant degradation process during the daytime is the reaction with the OH radical. This reaction likely proceeds via the electrophilic addition of the OH radical to the C=C double bond, forming a hydroxyalkyl radical. This intermediate then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical, which can undergo further reactions leading to the formation of various oxygenated products and contributing to the formation of photochemical smog and secondary organic aerosols (SOA). researchgate.netfuture4200.com

Ozonolysis, the reaction with O₃, is another significant atmospheric sink. This reaction also involves the addition of ozone to the double bond to form a primary ozonide, which quickly decomposes into a carbonyl compound and a Criegee intermediate. These intermediates are highly reactive and contribute to the formation of OH radicals and other oxidation products in the atmosphere. researchgate.net

During the nighttime, reactions with the nitrate radical (NO₃) can become a significant degradation pathway, especially in environments with notable concentrations of nitrogen oxides (NOx). future4200.com

While specific rate constants for this compound are not available, data for similar monoterpenes indicate very short atmospheric lifetimes, typically ranging from minutes to hours. This high reactivity prevents long-range atmospheric transport.

Table 1: Estimated Atmospheric Lifetimes of Monoterpenes with Key Oxidants

| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|---|

| Cyclohexene (B86901) | OH | 6.77 x 10⁻¹¹ nih.gov | ~4 hours |

| Cyclohexene | O₃ | 8.10 x 10⁻¹⁷ nih.gov | ~3.4 hours |

| α-Pinene | OH | 5.37 x 10⁻¹¹ | ~5.2 hours |

| α-Pinene | O₃ | 8.66 x 10⁻¹⁷ | ~3.2 hours |

| Limonene (B3431351) | OH | 1.70 x 10⁻¹⁰ | ~1.6 hours |

| Limonene | O₃ | 2.00 x 10⁻¹⁶ | ~1.4 hours |

Assumed average atmospheric concentrations: [OH] = 2 x 10⁶ molecules cm⁻³; [O₃] = 7 x 10¹¹ molecules cm⁻³.